4-bromo-3,5-diethyl-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other substituents play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-diethyl-1-methyl-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-chloro-3,5-diethyl-1-methyl-1H-pyrazole: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties.
Uniqueness
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse applications in various fields .
Biological Activity
4-Bromo-3,5-diethyl-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. Its molecular structure features a bromine atom at the 4-position, ethyl groups at the 3 and 5 positions, and a methyl group at the 1-position of the pyrazole ring. This unique configuration contributes to its potential biological activities, which include anti-inflammatory, analgesic, and antipyretic properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
The chemical formula of this compound is C9H12BrN3. The presence of the bromine substituent enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions. This reactivity is crucial for synthesizing more complex derivatives that may exhibit enhanced biological activities.
Pharmacological Effects
Studies indicate that pyrazole derivatives can exhibit a range of pharmacological effects:
- Anti-inflammatory : Pyrazoles have been noted for their ability to reduce inflammation, making them valuable in treating inflammatory diseases.
- Analgesic : They may also provide pain relief through various mechanisms.
- Antipyretic : Some pyrazoles have shown effectiveness in lowering fever.
The specific biological activity of this compound remains to be fully characterized; however, its structural features suggest it may act as an inhibitor of certain enzymes or receptors, which could further enhance its therapeutic potential.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : In a study evaluating various pyrazole compounds, significant anti-inflammatory effects were reported with IC50 values comparable to standard drugs like diclofenac sodium .
- Enzyme Inhibition : Some pyrazole derivatives have been identified as inhibitors of specific enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes .
- Cytotoxic Effects : Research has indicated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. This suggests potential applications in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence pharmacological properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromo-3-methyl-1H-pyrazole | Bromine at 4-position; methyl at 3-position | Different biological activity profile |
4-Bromo-3-nitro-1H-pyrazole | Nitro group at 3-position | Higher reactivity due to nitro group |
4-Ethyl-3-methyl-1H-pyrazole | Ethyl at 4-position; methyl at 3-position | Potentially lower solubility compared to brominated derivatives |
4-Bromo-5-methyl-1H-pyrazole | Bromine at 4-position; methyl at 5-position | Different steric hindrance affecting reactivity |
These variations illustrate how structural modifications can impact both chemical behavior and biological activities, emphasizing the importance of SAR studies in drug development.
Properties
IUPAC Name |
4-bromo-3,5-diethyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQKPOHBAILOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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